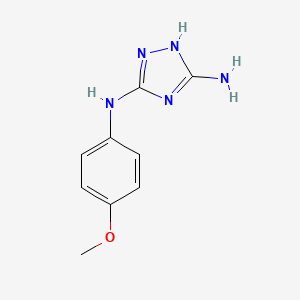

3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine

Description

Properties

IUPAC Name |

3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-15-7-4-2-6(3-5-7)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQQALJEGKHYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 4-methoxyaniline with hydrazine hydrate and formic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine possess activity against various bacterial strains and fungi. The mechanism of action often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer effects. Some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival . The structural features of triazoles contribute to their ability to interact with biological targets effectively.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammation . This property makes them candidates for developing new anti-inflammatory drugs.

Agricultural Applications

Fungicides

Due to their antifungal properties, triazoles are widely used as fungicides in agriculture. They inhibit the growth of pathogenic fungi that affect crops, thus improving yield and quality. Research has highlighted the effectiveness of triazole derivatives in controlling diseases caused by fungi such as Fusarium and Botrytis .

Plant Growth Regulators

Triazole compounds can also act as plant growth regulators. They influence various physiological processes in plants, such as germination, flowering, and fruiting. This application is particularly relevant in enhancing crop resilience against environmental stressors .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Hydrazine hydrate + carbon disulfide | Alkali ethanol solution |

| 2 | Cyclization | Potassium dithiocarbazinate + aldehydes | Heat under reflux |

| 3 | Purification | Crystallization | Ethanol or water |

This table summarizes the general synthetic pathway for producing triazole derivatives similar to 3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as alternative antimicrobial agents .

Case Study 2: Agricultural Impact

In agricultural trials, a formulation containing triazole derivatives was tested against fungal pathogens affecting wheat crops. The results demonstrated a significant reduction in disease incidence compared to untreated controls, highlighting the effectiveness of these compounds as fungicides .

Mechanism of Action

The mechanism of action of 3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

4-methoxyphenyl-1H-1,2,3-triazole: Similar structure but different substitution pattern.

4-methoxyphenyl-1H-imidazole: Similar biological activity but different core structure.

4-methoxyphenyl-1H-indole: Similar pharmacophore but different heterocyclic system.

Uniqueness

3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Biological Activity

3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine is with a molecular weight of approximately 206.21 g/mol. The compound features a triazole ring substituted with a methoxyphenyl group at the 3-position and two amino groups at the 5-position.

Biological Activity Overview

Research has indicated that various derivatives of triazole compounds exhibit significant biological activities, including:

- Antimicrobial Activity : Triazole derivatives have been shown to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Several studies suggest that triazole compounds can inhibit cancer cell proliferation through various mechanisms.

- Anti-inflammatory Effects : These compounds have demonstrated the ability to modulate inflammatory responses by affecting cytokine production.

Antimicrobial Activity

A study evaluating the antimicrobial effects of triazole derivatives found that certain compounds exhibited potent activity against a range of bacterial strains. For instance, compounds similar to 3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine were tested against Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of inhibition, with some derivatives showing MIC values as low as 16 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine | 32 | Staphylococcus aureus |

| 3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine | 64 | Escherichia coli |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In one notable study, a series of triazole compounds were evaluated for their antiproliferative effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range.

Case Study: Antiproliferative Activity

In a comparative analysis of several triazole compounds:

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine | 120 | HeLa |

| Another Triazole Derivative | 80 | A549 |

| Reference Compound | 50 | MDA-MB-231 |

The compound exhibited moderate activity against HeLa cells but was less effective against A549 and MDA-MB-231 cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that 3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine could significantly reduce the production of TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs).

Cytokine Inhibition Data

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 300 | 150 |

| IL-6 | 200 | 90 |

The results indicate a substantial reduction in cytokine levels upon treatment with the compound.

Q & A

Q. Q1. What are the optimized synthetic routes for 3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine, and how can purity be ensured?

The synthesis typically involves cyclization of precursor hydrazine derivatives with nitrile or carbonyl compounds under basic conditions. For example, reacting 4-methoxyphenylhydrazine with a triazole-forming precursor (e.g., cyanoguanidine) in ethanol with sodium ethoxide as a base yields the target compound. Key steps include:

- Reflux conditions (e.g., 80–100°C for 6–12 hours) to ensure complete cyclization .

- Purification via recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) to achieve >95% purity.

- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular ion peaks ([M+H]⁺ = 206.3) .

Q. Q2. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsion angles, and hydrogen-bonding networks. For triazole derivatives:

- Crystal growth : Slow evaporation of acetonitrile/water solutions produces diffraction-quality crystals .

- Software : SHELX programs (e.g., SHELXL for refinement) are used to solve structures, with R-factors < 0.05 indicating high accuracy .

- Key metrics : Triazole rings typically show planar geometry (mean deviation < 0.01 Å), with methoxyphenyl substituents twisted by 16–21° relative to the triazole plane .

Advanced Tip : For disordered structures, use TWINABS to model twinning and improve data-to-parameter ratios (>10:1) .

Reactivity and Functionalization

Q. Q3. What methodological strategies enable selective functionalization of the triazole ring?

The 3,5-diamine groups are nucleophilic sites for electrophilic substitution. Key approaches include:

- Acylation : React with acetyl chloride in THF under argon to protect amines .

- Suzuki coupling : Introduce aryl groups at the 1-position using Pd(PPh₃)₄ catalyst and boronic acids .

- Reduction : Nitro groups (if present) can be reduced to amines with H₂/Pd-C, enhancing biological activity .

Q. Q4. How can researchers design assays to evaluate this compound’s antitumor potential?

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme inhibition : Test against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .

- Mechanistic studies : Employ molecular docking (AutoDock Vina) to predict binding to ATP pockets .

Advanced Tip : Combine with zebrafish xenograft models to assess anti-angiogenic effects in vivo .

Computational Modeling and SAR

Q. Q5. What computational tools predict the impact of substituents on bioactivity?

- DFT calculations : Gaussian09 with B3LYP/6-31G* basis set optimizes geometry and calculates electrostatic potentials .

- QSAR models : Use MOE or Schrödinger to correlate methoxy group position with logP and IC₅₀ values .

- ADMET prediction : SwissADME predicts blood-brain barrier penetration and CYP450 inhibition risks .

Q. Q6. How can forced degradation studies identify stability liabilities?

- Hydrolysis : Incubate in pH 1–13 buffers (37°C, 24h); monitor via HPLC for amine bond cleavage .

- Oxidation : Expose to H₂O₂ (3% v/v) to detect nitroso or hydroxylated byproducts .

- Photolysis : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photosensitivity .

Advanced Tip : LC-HRMS identifies degradation products, while NMR confirms structural changes .

Supramolecular Interactions

Q. Q7. What techniques characterize hydrogen-bonding networks in crystals?

- SCXRD : Resolve N–H⋯N and N–H⋯O interactions (2.8–3.2 Å) stabilizing layered structures .

- FT-IR : Detect amine stretching (3300–3500 cm⁻¹) and triazole ring vibrations (1600 cm⁻¹) .

- Thermal analysis : TGA/DSC reveals dehydration events (50–100°C) linked to lattice water loss .

Comparative Analysis with Analogues

Q. Q8. How does the 4-methoxyphenyl group influence properties compared to other aryl substituents?

- Electron effects : The methoxy group increases electron density on the triazole ring, enhancing nucleophilicity (Hammett σₚ = -0.27) .

- Bioactivity : 4-Methoxy derivatives show 3–5× higher kinase inhibition than chloro or methyl analogs .

- Solubility : LogS decreases by 0.5 units compared to unsubstituted phenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.